molecular formula C15H21NO6 B2745448 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate CAS No. 37169-36-1

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B2745448
CAS No.: 37169-36-1
M. Wt: 311.334
InChI Key: VURIGNDVTSFLOU-JTQLQIEISA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate typically involves the following steps:

    Protection of the Amine Group: The starting material, (S)-3-(3,4-dihydroxyphenyl)alanine (L-DOPA), is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group, forming (S)-tert-butyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl moiety, to form quinones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the Boc-protected amine group can be deprotected under acidic conditions to reveal the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate: Lacks the Boc protecting group.

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Has a single hydroxyl group on the phenyl ring.

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoate: Contains methoxy groups instead of hydroxyl groups.

Uniqueness

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate is unique due to its combination of a chiral center, a Boc-protected amine, and a dihydroxyphenyl moiety. This combination allows for versatile chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(19)21-4)7-9-5-6-11(17)12(18)8-9/h5-6,8,10,17-18H,7H2,1-4H3,(H,16,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURIGNDVTSFLOU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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